molecular formula C17H19N2NaO5S B12384733 Phenethicillin (sodium)

Phenethicillin (sodium)

Cat. No.: B12384733
M. Wt: 386.4 g/mol
InChI Key: HZRQUJWXQAEVBK-DVLYDCSHSA-M
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Description

Phenethicillin (sodium), also known as pheneticillin, is a penicillin antibiotic that is used internationally. It belongs to the class of beta-lactam antibiotics, which are characterized by their ability to inhibit bacterial cell wall synthesis. This compound is particularly effective against Gram-positive bacteria and is used to treat various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethicillin is synthesized through a semi-synthetic process that involves the modification of natural penicillin. The synthesis typically starts with the fermentation of Penicillium mold to produce 6-aminopenicillanic acid. This intermediate is then chemically modified by attaching a phenoxypropyl group to the amino group, resulting in phenethicillin .

Industrial Production Methods: Industrial production of phenethicillin involves large-scale fermentation followed by chemical modification. The fermentation process is optimized to yield high quantities of 6-aminopenicillanic acid, which is then purified and subjected to chemical reactions under controlled conditions to produce phenethicillin. The final product is often converted to its sodium salt form for better solubility and stability .

Chemical Reactions Analysis

Types of Reactions: Phenethicillin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenethicillin has several scientific research applications, including:

Mechanism of Action

Phenethicillin is similar to other beta-lactam antibiotics, such as:

Uniqueness: Phenethicillin is unique due to its phenoxypropyl side chain, which provides resistance to acid degradation, making it more stable in the stomach compared to penicillin G. This property allows for oral administration without significant loss of activity .

Comparison with Similar Compounds

Biological Activity

Phenethicillin sodium, a semisynthetic penicillin, is primarily known for its antimicrobial properties . It belongs to the class of narrow-spectrum beta-lactam antibiotics, which are effective against certain gram-positive and anaerobic bacteria. This article explores the biological activity of phenethicillin sodium, its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Phenethicillin sodium is derived from 6-aminopenicillanic acid and is characterized by a phenoxyethyl side chain. Its chemical formula is C17H19N2O5SC_{17}H_{19}N_{2}O_{5}S and it is typically administered in its sodium salt form due to its enhanced solubility and bioavailability compared to other forms like potassium .

The primary mechanism of action of phenethicillin involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This leads to cell lysis and death, particularly in actively dividing bacteria .

Antimicrobial Activity

Phenethicillin exhibits activity against a variety of gram-positive bacteria, including:

  • Staphylococcus aureus
  • Streptococcus pneumoniae
  • Streptococcus pyogenes

However, its efficacy against gram-negative bacteria is limited. The drug is also sensitive to beta-lactamase enzymes produced by some bacteria, which can hydrolyze the beta-lactam ring, rendering it ineffective .

Therapeutic Applications

Phenethicillin sodium has been explored for various therapeutic uses beyond traditional antibacterial applications. Notably:

  • Neurological Disorders : Recent studies have suggested potential neuroprotective effects of phenethicillin in the treatment and prevention of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In vitro studies indicated that phenethicillin could delay neuroblastoma cell death under serum deprivation conditions, suggesting a protective role against neuronal loss .
  • Veterinary Medicine : It is also used in veterinary settings for treating infections in animals due to its antibacterial properties .

Case Studies

  • Neuroprotection in Cell Cultures : A study evaluated the effects of phenethicillin on neuroblastoma cells subjected to serum deprivation. The results demonstrated that phenethicillin treatment significantly reduced cell death, with a protective effect observed at concentrations ranging from 1 to 10 µM. The reduction in cell death was quantified using the neutral red incorporation assay .
  • Antimicrobial Efficacy : In a comparative study assessing various penicillins, phenethicillin showed significant antimicrobial activity against selected strains of Staphylococcus and Streptococcus species. Its effectiveness was measured using minimum inhibitory concentration (MIC) assays, confirming its role as a valuable antibiotic in clinical settings .

Data Table: Antimicrobial Spectrum of Phenethicillin Sodium

Bacterial SpeciesSensitivityMechanism of Resistance
Staphylococcus aureusSensitiveBeta-lactamase production
Streptococcus pneumoniaeSensitiveRare resistance
Streptococcus pyogenesSensitiveRare resistance
Escherichia coliResistantBeta-lactamase production
Pseudomonas aeruginosaResistantBeta-lactamase production

Properties

Molecular Formula

C17H19N2NaO5S

Molecular Weight

386.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C17H20N2O5S.Na/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/q;+1/p-1/t9?,11-,12+,15-;/m1./s1

InChI Key

HZRQUJWXQAEVBK-DVLYDCSHSA-M

Isomeric SMILES

CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+]

Canonical SMILES

CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+]

Origin of Product

United States

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